FR148083;L783279;LL-Z 1640-2
Overview
Description
FR148083, also known as 5Z-7-Oxozeaenol, is a natural anti-protozoan compound of fungal origin . It acts as a potent irreversible and selective inhibitor of TAK1 and VEGF-R2 . Unfortunately, there is limited information available for L783279 and LL-Z 1640-2.
Molecular Structure Analysis
The molecular structure of FR148083 involves a covalent bond to Sgamma of ERK2 Cys166, forming hydrogen bonds . The compound binds to the ATP binding site of ERK2 .Chemical Reactions Analysis
FR148083 is known to inhibit ERK2 enzyme activity and TGFbeta-induced AP-1-dependent luciferase expression . The exact chemical reactions involving FR148083 are complex and depend on the biological context.Physical And Chemical Properties Analysis
FR148083 has a molecular formula of C19H22O7 and a molecular weight of 362.4 g/mol . It has 3 hydrogen bond donors, 7 hydrogen bond acceptors, and 1 rotatable bond . The exact mass and monoisotopic mass are 362.13655304 g/mol .Scientific Research Applications
Advanced Imaging Techniques
Advanced imaging techniques like laser scanning microscopy (LSM), magnetic resonance imaging (MRI), and scanning transmission X-ray microscopy (STXM) play a crucial role in analyzing and understanding complex natural systems. These techniques are powerful tools for examining mixed environmental microbial communities, often found in aggregates and films, and can be leveraged for studying complex microbial biofilm systems (Neu et al., 2010).
Narrow-Bandgap Polymer Semiconductors
Narrow-bandgap polymer semiconductors are pivotal for the development of organic solar cells. The synthesis of narrow-bandgap polymers with unique properties, such as high absorption coefficients and low-lying frontier molecular orbital (FMO) levels, can significantly enhance the efficiency of all-polymer solar cells. This advancement is crucial in the field of renewable energy and sustainable technologies (Sun et al., 2020).
Lunar Laser Ranging
Lunar Laser Ranging (LLR) has turned the Earth-moon system into a laboratory for diverse investigations, including astronomy, lunar science, and gravitational physics. LLR contributes significantly to the improvement of lunar ephemerides, measurement of variations in the moon's rotation, and the verification of equivalence principles for massive bodies (Dickey et al., 1994).
Förster Resonance Energy Transfer Agents
Lanthanides and quantum dots serve as effective Förster resonance energy transfer (FRET) agents, especially in biosensing applications in optical spectroscopy and microscopy. These agents' unique photophysical properties enhance the capabilities of FRET, making them valuable in the development of spectral and temporal multiplexing techniques for biosensing applications (Geißler et al., 2014).
Genome Engineering
Techniques like Zinc-finger nucleases (ZFNs), transcription activator-like effector nucleases (TALENs), and CRISPR/Cas-based methods are revolutionizing genome engineering. They facilitate genetic modifications by inducing DNA double-strand breaks, thus enabling a broad range of genetic modifications and advancements in genetic analysis and manipulation (Gaj et al., 2013).
Bioimaging Mass Spectrometry
Bioimaging using laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) allows for the quantification of trace elements within tissue sections. This technique is significant in biomedical research and ecological and toxicological risk assessment, offering insights into the distribution and delivery of metallo-drugs in animals and pollution indicator organisms (Becker et al., 2014).
Nuclear Magnetic Resonance and MRI in Food Science
Low-field bench top 1H nuclear magnetic resonance (LF-NMR) relaxometry and magnetic resonance imaging (MRI) are emerging as analytical tools in food science. Their non-invasive nature and high discriminative power make them invaluable for a wide range of applications in food science and processing (Kirtil & Oztop, 2016).
Mechanism of Action
Target of Action
FR148083, also known as 5Z-7-Oxozeaenol, is a potent irreversible and selective inhibitor of TAK1 and VEGF-R2 . The primary targets of FR148083 are TAK1 (Transforming growth factor-beta-activated kinase 1) and VEGF-R2 (Vascular endothelial growth factor receptor 2). TAK1 plays a crucial role in the MAPK signaling pathway, while VEGF-R2 is involved in angiogenesis .
Mode of Action
FR148083 acts as an ATP-competitive inhibitor of TAK1 and VEGF-R2 . It binds to the ATP binding site of these proteins, inhibiting their activity . The compound forms a covalent bond with the Sgamma of ERK2 Cys166, and also forms hydrogen bonds with the backbone NH of Met108, Nzeta of Lys114, backbone C=O of Ser153, Ndelta2 of Asn154, and hydrophobic interactions with the side chains of Ile31 .
Biochemical Pathways
FR148083 affects the MAPK/ERK pathway and the VEGF signaling pathway . By inhibiting TAK1, it prevents the activation of downstream MAPKs, including JNK and p38 . By inhibiting VEGF-R2, it can potentially disrupt angiogenesis .
Result of Action
FR148083’s inhibition of TAK1 and VEGF-R2 can lead to the suppression of the MAPK signaling pathway and angiogenesis, respectively . This can potentially result in anti-inflammatory and anti-angiogenic effects .
Biochemical Analysis
Biochemical Properties
FR148083, L783279, and LL-Z 1640-2 interact with several enzymes and proteins. It acts as a potent irreversible and selective inhibitor of TAK1 (transforming growth factor β-activated protein kinase 1) and VEGF-R2 (vascular endothelial growth factor receptor 2), with IC50s of 8 nM and 52 nM, respectively . It also inhibits MEK1 (mitogen-activated protein kinase kinase 1) and three other MAPKKKs (mitogen-activated protein kinase kinase kinase), but at much higher concentrations .
Cellular Effects
FR148083, L783279, and LL-Z 1640-2 have significant effects on various types of cells and cellular processes. They influence cell function by inhibiting the kinase activity of TAK1 . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of FR148083, L783279, and LL-Z 1640-2 involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound exerts its effects at the molecular level by irreversibly inhibiting TAK1, a major member of the MAPKKK family .
properties
IUPAC Name |
9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3-4,6-7,9-11,15,18,21-23H,5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQZWEXWOFPKOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
253863-19-3 | |
Record name | (5Z)-7-Oxozeaenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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